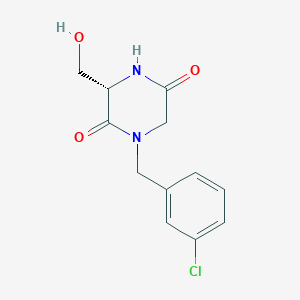
(3S)-1-(3-Chlorobenzyl)-3-(hydroxymethyl)-2,5-piperazinedione
Übersicht
Beschreibung
(3S)-1-(3-Chlorobenzyl)-3-(hydroxymethyl)-2,5-piperazinedione (hereafter referred to as 3CHP) is a compound of significant interest in the scientific community due to its unique properties and potential applications. 3CHP is a member of the piperazine family, which is a class of compounds that are known for their diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
3CHP is of particular interest to the scientific community due to its unique properties and potential applications. It has been used in studies related to drug design and development, as well as in the synthesis of other compounds. It has also been used in studies related to the inhibition of enzymes, such as the enzyme tyrosine kinase. Additionally, 3CHP has been used in studies related to the inhibition of cancer cell growth, as well as in studies related to the inhibition of HIV-1 protease.
Wirkmechanismus
The mechanism of action of 3CHP is not entirely understood. However, it is believed to act as a competitive inhibitor of enzymes, such as tyrosine kinase. It is also believed to act as an inhibitor of the HIV-1 protease enzyme. Additionally, it is believed to act as an inhibitor of cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3CHP are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as tyrosine kinase, as well as the HIV-1 protease enzyme. Additionally, it has been shown to inhibit the growth of cancer cells. It is also believed to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3CHP in lab experiments include its relatively easy synthesis, its diverse range of potential applications, and its ability to inhibit the activity of enzymes and cancer cell growth. The limitations of using 3CHP in lab experiments include its lack of full understanding of its mechanism of action and its potential toxicity.
Zukünftige Richtungen
The potential future directions for the use of 3CHP include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research into its potential toxicity and its potential use as an anti-inflammatory and anti-oxidant could be explored. Finally, further research into its potential use in the synthesis of other compounds could also be conducted.
Eigenschaften
IUPAC Name |
(3S)-1-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-1-2-8(4-9)5-15-6-11(17)14-10(7-16)12(15)18/h1-4,10,16H,5-7H2,(H,14,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTWLGXXDRQUQD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1CC2=CC(=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1CC2=CC(=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



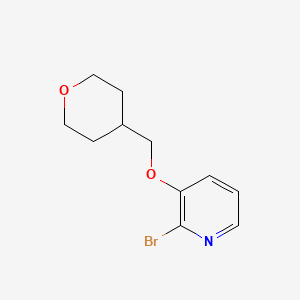
![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)
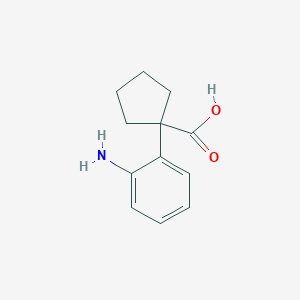

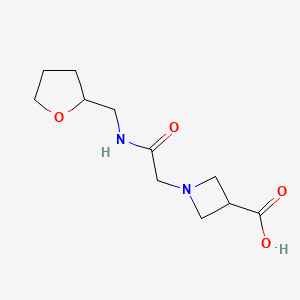

![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)
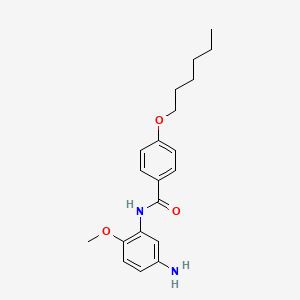
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)



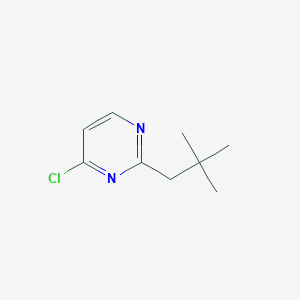
![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)